(2-Bromocyclopropyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2-Bromocyclopropyl)benzene, such as 1-bromo-2-(cyclopropylidenemethyl)benzene, involves palladium-catalyzed reactions. These reactions can generate complex structures like 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cyclization processes. The choice of ligands, such as phosphine and N-heterocyclic carbene ligands, can influence the regioselectivity of the final products (Li et al., 2012).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds can be determined using X-ray diffraction. For example, the structure of 12-bromo[2.2][2.2]paracyclophane, a compound related to (2-Bromocyclopropyl)benzene, was elucidated revealing an orthorhombic crystal system. The study of such structures helps in understanding the spatial arrangement and potential reactivity of the bromocyclopropyl group (Koizumi et al., 1986).
Scientific Research Applications
Cell Cycle Suppression in Hemopoietic Progenitor Cells
(2-Bromocyclopropyl)benzene has been studied in the context of benzene's effects on the cell cycle of hemopoietic stem cells. Research shows that benzene exposure suppresses the cell cycle of hemopoietic myeloid progenitor cells (CFU-GM), with significant depression in the fraction of these cells in the S phase. The suppression is mediated by p53, which leads to the overexpression of p21, a cyclin-dependent kinase inhibitor. This results in a dynamic change of hemopoiesis during and after exposure to benzene (Yoon et al., 2001).
Hematopoietic and Reproductive Hazards
Studies have also investigated the hematopoietic and reproductive hazards associated with exposure to solvents containing compounds like 2-bromopropane, which is structurally similar to (2-Bromocyclopropyl)benzene. Workers exposed to these solvents showed signs of secondary amenorrhea, pancytopenia, azoospermia, and oligospermia, indicating significant health hazards in the workplace environment (Kim et al., 1996).
Synthesis of Complex Organic Compounds
(2-Bromocyclopropyl)benzene derivatives are used in the synthesis of complex organic compounds. For example, research shows that 1-Bromo-2-(cyclopropylidenemethyl)benzenes react with 2-alkynylphenols under palladium catalysis, leading to the formation of indeno[1,2-c]chromenes, a class of complex organic molecules. This process allows for the introduction of molecular complexity and diversity from easily available starting materials (Pan et al., 2014).
Benzene Hydrogenation and Nanoparticle Research
In the field of catalysis and nanoparticle research, derivatives of benzene, like (2-Bromocyclopropyl)benzene, have been studied for their reactivity. For instance, benzene hydrogenation was investigated using Pt nanoparticles of different shapes, which significantly affected the selectivity of the reaction. Such studies contribute to the understanding of reaction mechanisms at the nanoscale (Bratlie et al., 2007).
properties
IUPAC Name |
(2-bromocyclopropyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITYLOQJUHFLPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957884 | |
Record name | (2-Bromocyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromocyclopropyl)benzene | |
CAS RN |
36617-02-4 | |
Record name | (2-Bromocyclopropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Bromocyclopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromocyclopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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